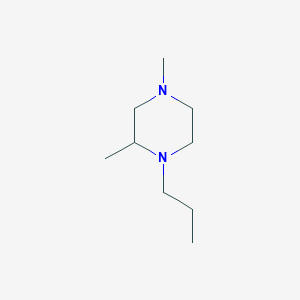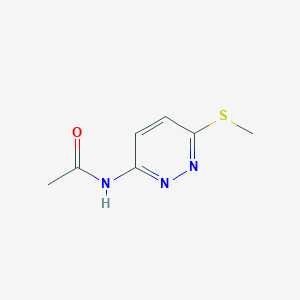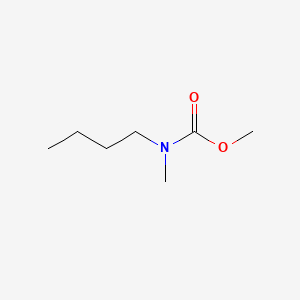
Methyl butylmethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylmethylcarbamic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Butylmethylcarbamic acid methyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of butylmethylcarbamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Transesterification: This method involves the exchange of the alkoxy group of an ester compound with another alcohol, facilitated by a catalyst.
Industrial Production: Large-scale production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Butylmethylcarbamic acid methyl ester undergoes various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to butylmethylcarbamic acid and methanol.
Reduction: Treatment with reducing agents like lithium aluminum hydride converts it into primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Applications De Recherche Scientifique
Butylmethylcarbamic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of bio-based solvents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butylmethylcarbamic acid methyl ester involves nucleophilic acyl substitution. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparaison Avec Des Composés Similaires
Butylmethylcarbamic acid methyl ester can be compared with other esters such as:
Methyl acetate: Used as a solvent in paints and coatings.
Ethyl acetate: Commonly used in nail polish removers and glues.
Methyl butyrate: Found in pineapple oil and used in flavorings.
Butylmethylcarbamic acid methyl ester stands out due to its specific applications in organic synthesis and industrial production, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
methyl N-butyl-N-methylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-8(2)7(9)10-3/h4-6H2,1-3H3 |
Clé InChI |
NAYDYXLJOVNQPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


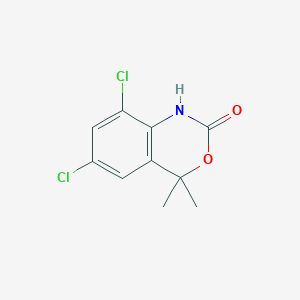
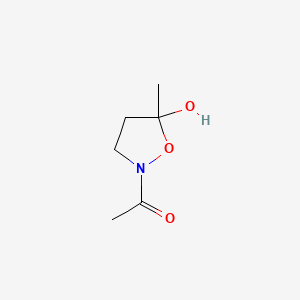
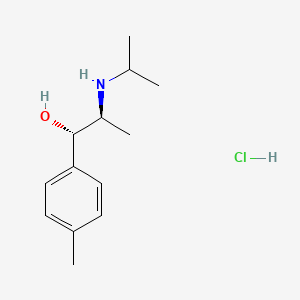
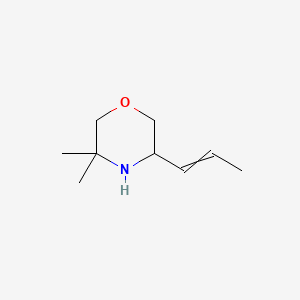
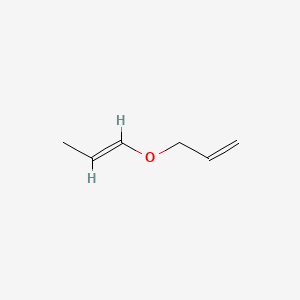
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

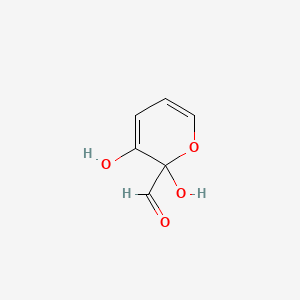
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
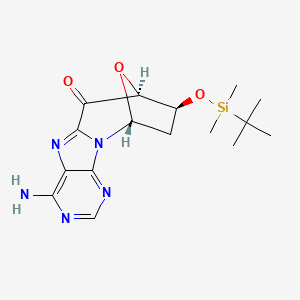
![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
